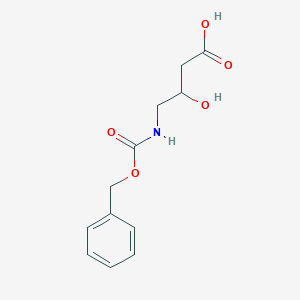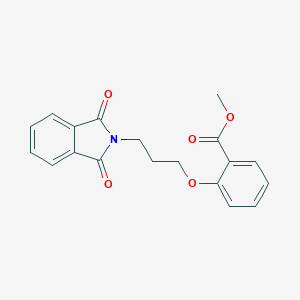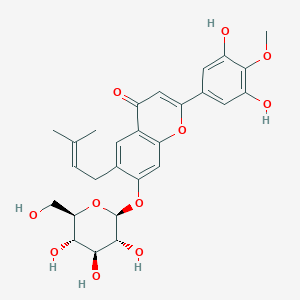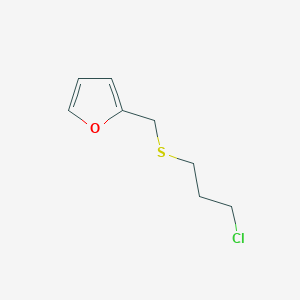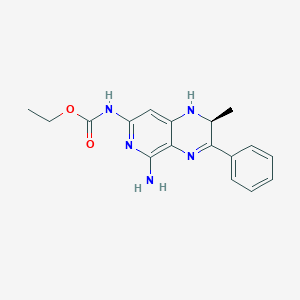
Mivobulin
Vue d'ensemble
Description
Le Mivobulin est un analogue synthétique de la colchicine soluble dans l’eau, doté d’une large activité antitumorale. Il se lie de manière compétitive à la tubuline au niveau du site de liaison de la colchicine et inhibe la polymérisation de la tubuline . Ce composé a montré un potentiel dans le traitement de divers cancers, notamment le gliome, le mélanome malin, le cancer de la prostate et le cancer de l’ovaire .
Méthodes De Préparation
Le Mivobulin peut être synthétisé par une série de réactions chimiques. Une méthode implique la réductoryclisation d’un composé précurseur avec de l’hydrogène sur du nickel de Raney dans de l’acide acétique glacial pour obtenir la base libre du this compound, qui est ensuite traitée avec de l’acide 2-hydroxyethanesulfonique dans le méthanol . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires mais à plus grande échelle, garantissant la pureté et la constance requises pour la recherche et les applications thérapeutiques potentielles.
Analyse Des Réactions Chimiques
Le Mivobulin subit plusieurs types de réactions chimiques, principalement impliquant son interaction avec la tubuline. Il se lie à la tubuline dans la région qui chevauche le site de liaison de la colchicine, inhibant la polymérisation de la tubuline . Cette interaction favorise la formation de polymères anormaux et active l’activité GTPase dans le dimère de tubuline . Les réactifs et les conditions courants utilisés dans ces réactions comprennent les inhibiteurs du site de liaison de la colchicine et les conditions qui favorisent l’inhibition de la polymérisation de la tubuline. Les principaux produits formés à partir de ces réactions sont des polymères de tubuline anormaux, qui conduisent à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
Le Mivobulin a un large éventail d’applications en recherche scientifique. Il a été largement étudié pour son activité antitumorale, en particulier dans les cellules cancéreuses qui sont résistantes à d’autres agents chimiothérapeutiques tels que la vincristine, le cisplatine, la vinblastine, la navelbine et la doxorubicine . Des études précliniques ont démontré que le this compound pouvait traverser la barrière hémato-encéphalique, ce qui en fait un candidat potentiel pour le traitement des tumeurs cérébrales . De plus, le this compound a été utilisé dans la recherche pour étudier les mécanismes de la polymérisation de la tubuline et les effets des inhibiteurs de la tubuline sur la progression du cycle cellulaire et l’apoptose .
Mécanisme D'action
Le Mivobulin exerce ses effets en se liant à la tubuline au niveau du site de liaison de la colchicine, inhibant la polymérisation de la tubuline . Cette inhibition perturbe la formation des microtubules, qui sont essentiels à la division cellulaire. En conséquence, les cellules cancéreuses exposées au this compound s’accumulent dans la phase M du cycle cellulaire et meurent par la suite . Les cibles moléculaires du this compound comprennent la tubuline et les voies impliquées dans la formation des microtubules et la régulation du cycle cellulaire .
Comparaison Avec Des Composés Similaires
Le Mivobulin est similaire à d’autres inhibiteurs de la tubuline tels que la Verubuline, la Batabuline et le chlorhydrate de Valecobuline . Le this compound est unique en sa capacité à traverser la barrière hémato-encéphalique et en sa large activité antitumorale contre diverses lignées de cellules cancéreuses résistantes . La Verubuline est un puissant bloqueur des microtubules doté d’une activité cytotoxique et potentiellement anticancéreuse . La Batabuline se lie de manière covalente et sélective à un sous-ensemble des isotypes de la β-tubuline, perturbant la polymérisation des microtubules . Le chlorhydrate de Valecobuline est un inhibiteur puissant de la polymérisation de la β-tubuline . Ces composés partagent des mécanismes d’action similaires mais diffèrent par leurs sites de liaison spécifiques, leur efficacité et leur capacité à surmonter la résistance aux médicaments.
Propriétés
IUPAC Name |
ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBDOTXPQDVHIP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924135 | |
| Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122332-18-7 | |
| Record name | Mivobulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122332187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U5LG549X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






